molecular formula C12H11N5OS B6284084 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide CAS No. 1929824-48-5

3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide

Cat. No.: B6284084
CAS No.: 1929824-48-5
M. Wt: 273.3
InChI Key:
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Description

3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide is a chemical compound with the molecular formula C12H11N5OS and a molecular weight of 273.3 g/mol. This compound has been studied for its potential benefits in various fields of research and industry, particularly as a CB1 receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide typically involves the reaction of 4-carbamothioylpyrimidine-2-amine with 3-aminobenzamide under specific conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carbamothioyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a CB1 receptor antagonist, which may have implications in the treatment of various neurological disorders.

    Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide involves its interaction with the CB1 receptor. As a CB1 receptor antagonist, the compound binds to the receptor and inhibits its activity. This inhibition can modulate various physiological processes, including pain perception, appetite regulation, and mood. The molecular targets and pathways involved in its mechanism of action include the endocannabinoid system and related signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Benzylpyridin-2-yl)amino]benzamide: A potent GPR52 G protein-biased agonist.

    N-(4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide: Used in the treatment of leukemia.

Uniqueness

3-[(4-carbamothioylpyrimidin-2-yl)amino]benzamide is unique due to its specific interaction with the CB1 receptor, which distinguishes it from other similar compounds that may target different receptors or pathways. Its potential therapeutic applications in neurological and metabolic disorders further highlight its uniqueness.

Properties

CAS No.

1929824-48-5

Molecular Formula

C12H11N5OS

Molecular Weight

273.3

Purity

91

Origin of Product

United States

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